Kigamicin B -

Kigamicin B

Catalog Number: EVT-1582879
CAS Number:
Molecular Formula: C40H45NO15
Molecular Weight: 779.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kigamicin B is a natural product found in Amycolatopsis with data available.
Source

Kigamicin B is derived from the Amycolatopsis species, specifically the strain ML630-mF1, which was isolated from soil in Toba City, Mie Prefecture, Japan. The production of kigamicins occurs under controlled fermentation conditions, where the bacteria are cultivated in nutrient-rich media for several days to maximize antibiotic yield .

Classification

Kigamicin B is classified as a polycyclic xanthone antibiotic. This classification highlights its structural complexity and its role as a natural product with significant biological activity. The compound is part of a broader category of compounds that exhibit both antibacterial and anticancer properties, positioning it as a valuable candidate for further research and development .

Synthesis Analysis

Methods

The synthesis of kigamicin B can be approached through both natural extraction from Amycolatopsis strains and synthetic methodologies. Natural extraction involves culturing the bacteria under specific conditions that promote the production of the antibiotic. Synthetic routes have also been explored, utilizing advanced organic chemistry techniques.

Technical Details

One notable synthetic method involves the use of olefin cross metathesis reactions to construct the complex molecular framework of kigamicin B. This method allows for the selective formation of carbon-carbon bonds, which are crucial for building the polycyclic structure characteristic of kigamicins. Key steps in this synthesis include:

  • Diastereoselective conversion: Starting materials such as ethyl lactate are converted into allylic alcohols.
  • Ring-closing metathesis: This step facilitates the formation of cyclic structures essential for biological activity.
  • Catalyst optimization: Various catalysts are tested to enhance reaction yields while minimizing by-products .
Molecular Structure Analysis

Structure

Kigamicin B features a complex molecular structure characterized by multiple rings and functional groups. Its structure includes a D-amicetose disaccharide unit linked to a polycyclic xanthone core.

Data

The molecular formula of kigamicin B is C₁₃H₁₈O₆. Detailed structural elucidation has been achieved through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, confirming its stereochemistry and functional groups .

Chemical Reactions Analysis

Reactions

Kigamicin B undergoes various chemical reactions that can be exploited for its synthesis or modification. Key reactions include:

  • Hydrolysis: Breaking down into simpler sugars and aglycone components.
  • Acid-catalyzed reactions: These can facilitate structural modifications necessary for enhancing biological activity.

Technical Details

The chemical reactivity of kigamicin B is influenced by its functional groups, allowing it to participate in glycosylation reactions and other transformations that modify its pharmacological properties .

Mechanism of Action

Process

The mechanism of action for kigamicin B primarily involves interference with bacterial cell wall synthesis and inhibition of protein synthesis in cancer cells. This dual action contributes to its effectiveness as both an antibiotic and an antitumor agent.

Data

Research indicates that kigamicins inhibit cell survival in cancer cell lines at significantly lower concentrations than in normal cultures, suggesting a targeted effect on malignant cells . The specific pathways involved in its action are still under investigation but are believed to involve disruption of cellular processes critical for growth and proliferation.

Physical and Chemical Properties Analysis

Physical Properties

Kigamicin B is typically presented as a solid with specific melting points that can vary based on purity and crystallization conditions.

Chemical Properties

  • Solubility: Soluble in organic solvents like methanol and butyl acetate.
  • Stability: Stability can vary under different pH conditions, affecting its efficacy.

Relevant analyses include spectroscopic methods (e.g., infrared spectroscopy, mass spectrometry) that provide insights into its structure and purity .

Applications

Kigamicin B has significant potential applications in scientific research due to its antibacterial and antitumor properties. It is being studied for:

  • Antibiotic development: As resistance to existing antibiotics increases, kigamicins offer a promising alternative.
  • Cancer treatment: Ongoing research aims to explore their efficacy against various cancer types, potentially leading to new therapeutic agents.
Introduction to Kigamicin B in the Context of Novel Antitumor Antibiotics

Historical Discovery and Taxonomic Classification of Kigamicins

Kigamicins A–E were first isolated in 2003 from the fermentation broth of Amycolatopsis sp. ML630-mF1 (later classified as Amycolatopsis keratiniphila subsp. kigamicensis) during a targeted screen for agents active against pancreatic carcinoma (PANC-1) cells under nutrient stress [4]. The discovery employed a dual-culture assay comparing viability in nutrient-rich versus nutrient-deprived media (NDM), enabling identification of compounds with preferential cytotoxicity during metabolic stress .

The producing organism, Amycolatopsis, belongs to a genus taxonomically distinguished by:

  • Peptidoglycan composition: Presence of meso-diaminopimelic acid, arabinose, and galactose, but absence of mycolic acids [1]
  • Genomic features: Large genomes (5.6–10.9 Mb) harboring 25+ biosynthetic gene clusters (BGCs) on average—second only to Streptomyces among actinomycetes [1]
  • Phylogenetic markers: OxyB monooxygenase and AHBA synthase genes indicating potential for glycopeptide and ansamycin production [1]

Initial misclassification as Streptomyces or Nocardia was resolved in 1986 when Lechevalier established Amycolatopsis as a distinct genus based on chemotaxonomic criteria [1]. The strain producing kigamicins was isolated from a soil sample, consistent with the genus' terrestrial predominance, though species have also been recovered from marine sediments and insects [1] [4].

Table 1: Taxonomic Lineage of Kigamicin-Producing Amycolatopsis

Taxonomic RankClassification
DomainBacteria
PhylumActinomycetota
ClassActinomycetes
OrderPseudonocardiales
FamilyPseudonocardiaceae
GenusAmycolatopsis
Specieskeratiniphila subsp. kigamicensis

Role of Kigamicin B Within the Kigamicin Family: Structural and Functional Differentiation

Kigamicin B is one of five congeners (A–E) sharing a conserved aglycone core but differentiated by glycosylation patterns:

  • Aglycone architecture: A fused octacyclic system comprising seven six-membered rings and one oxazolidine ring, unprecedented among microbial metabolites [7] [8]
  • Glycosylation variations: Kigamicin B possesses a disaccharide chain comprising D-amicetose and L-oleandrose, distinguishing it from:
  • Kigamicin A (monosaccharide: D-amicetose)
  • Kigamicin D (tetrasaccharide: D-amicetose–L-oleandrose–D-olivose–L-rhodinose) [7] [8]

Table 2: Structural and Functional Differentiation of Kigamicin Congeners

CongenerSugar MoietiesAntitumor Potency (IC₅₀ in NDM)Antimicrobial Activity
Kigamicin AD-amicetose0.1 μM (PANC-1)Moderate vs. Gram-positive bacteria
Kigamicin BD-amicetose–L-oleandrose0.08 μM (PANC-1)Strong vs. MRSA
Kigamicin DTetrasaccharide chain0.05 μM (PANC-1)Weak vs. Gram-positive bacteria

Functionally, kigamicin B bridges the potency spectrum between minimally glycosylated (A) and highly glycosylated (D) variants. It demonstrates superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to other congeners, suggesting its disaccharide configuration enhances membrane penetration in Gram-positive pathogens [4]. Against nutrient-starved PANC-1 cells, it exhibits submicromolar cytotoxicity (IC₅₀ ≈ 0.08 μM), approximately 100-fold lower than concentrations required under nutrient-replete conditions [4]. This differential highlights its microenvironment-selective mechanism.

The Anti-Austerity Strategy: Conceptual Framework for Targeting Nutrient-Starved Cancer Cells

The "anti-austerity" strategy exploits a fundamental vulnerability of solid tumors: their ability to enter a dormant, stress-tolerant state during nutrient deprivation—a condition rarely encountered in normal tissues. Unlike anti-angiogenic approaches that aim to starve tumors, anti-austerity agents selectively eliminate cancer cells that have adapted to starvation .

Kigamicin B embodies this strategy through:

  • Preferential cytotoxicity: Kills PANC-1, MIA PaCa-2, and PSN-1 pancreatic cancer cells at 50–100× lower concentrations in nutrient-deprived medium (NDM) vs. Dulbecco's Modified Eagle Medium (DMEM) [4]
  • Mechanistic disruption of starvation adaptation: Blocks key pro-survival pathways:
  • Akt inactivation: Suppresses phosphorylation of Akt (protein kinase B) induced by glucose/glutamine withdrawal
  • AMPK modulation: Attenuates AMP-activated protein kinase (AMPK) activation, a metabolic sensor critical for energy homeostasis during starvation
  • Autophagy interference: Disrupts autophagic flux, preventing recycling of macromolecules under nutrient scarcity

Table 3: In Vitro Antitumor Profile of Kigamicin B Under Nutrient Deprivation

Cancer Cell LineTumor TypeIC₅₀ in NDM (μM)Selectivity Index (DMEM/NDM)
PANC-1Pancreatic carcinoma0.08112
MIA PaCa-2Pancreatic carcinoma0.1298
PSN-1Pancreatic carcinoma0.1587
HT-29Colorectal carcinoma1.215

This mechanistic profile enables kigamicin B to target the metabolic resilience of tumors without requiring rapid proliferation or DNA synthesis—making it effective against quiescent, therapy-resistant cell populations . In vivo, kigamicin D (structurally similar to B) suppressed tumor growth in xenograft models by >70% following oral administration, validating the anti-austerity concept [4].

Properties

Product Name

Kigamicin B

IUPAC Name

2,6,9,30-tetrahydroxy-8-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione

Molecular Formula

C40H45NO15

Molecular Weight

779.8 g/mol

InChI

InChI=1S/C40H45NO15/c1-15-19(42)4-6-24(52-15)54-21-5-7-25(53-16(21)2)55-23-12-20(43)28-34(46)31-35(47)30-26-17(10-18-13-40(3)41(8-9-51-40)39(48)27(18)33(26)45)11-22-29(30)37(50-14-49-22)38(31)56-36(28)32(23)44/h10,15-16,19-25,32,42-45,47H,4-9,11-14H2,1-3H3

InChI Key

ZDEHLGNKHHJJAC-UHFFFAOYSA-N

Synonyms

kigamicin B

Canonical SMILES

CC1C(CCC(O1)OC2CCC(OC2C)OC3CC(C4=C(C3O)OC5=C6C7=C(C8=C(C9=C(CC1(N(C9=O)CCO1)C)C=C8CC7OCO6)O)C(=C5C4=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.